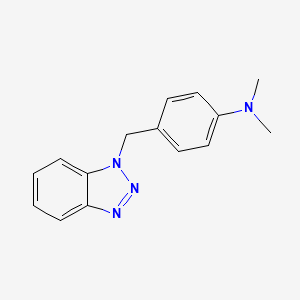

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Reactivity

4-(Benzotriazol-1-ylmethyl)-N,N-dimethylaniline has been utilized in various synthetic applications. For example, it can be substituted at the CH2 link via lithiation and reacts with various electron-rich benzenoid and heteroaromatic compounds. This approach offers novel pathways to leuco dyes and other derivatives (Katritzky, Lan, & Lam, 1991). Additionally, this compound is converted into 4-substituted N,N-dialkylanilines, N-alkylanilines, and anilines using lithium aluminum hydride or Grignard reagents, showcasing its versatility in generating various substituted anilines (Katritzky, Lang, & Lan, 1993).

Chromatography and Separation Studies

In chromatography, 1H-benzotriazole, a related compound, has shown effectiveness in resolving xylidine isomers, demonstrating its potential in separation technologies (Ono, 1981).

Coordination Chemistry and Complex Formation

This compound has been involved in forming various metal complexes. In a study, triphenyltin-functionalized 1H-(3,5-dimethylpyrazol-1-ylmethyl)-1,2,3-benzotriazole was used to create complexes with tungsten, showcasing its utility in coordination chemistry and metal complex formation (Yang, Li, & Tang, 2016).

Experimental and Computational Studies

The compound has been the subject of detailed experimental and computational studies. For instance, 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, a similar compound, was characterized using NMR, IR, and X-ray diffraction, and its molecular geometry and properties were studied using computational methods (Özdemir, Eren, Dinçer, & Bekdemir, 2010).

Applications in Organic Synthesis

The compound is integral in the synthesis of methylenebisanilines and methylenebis(N,N-dialkylaniline)s, as shown in a study where 1-hydroxymethylbenzotriazole was reacted with anilines and N,N-dialkylanilines under acidic conditions (Katritzky, Lan, & Lam, 1990).

Role in Catalysis

The compound has been used in catalysis, as evidenced in a study where L-proline catalyzed three-component reactions to generate 4H-chromene derivatives. In this reaction, benzotriazole was one of the reactants, indicating its role in facilitating such catalytic processes (Li, Zhang, & Gu, 2012).

特性

IUPAC Name |

4-(benzotriazol-1-ylmethyl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4/c1-18(2)13-9-7-12(8-10-13)11-19-15-6-4-3-5-14(15)16-17-19/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTPPBJCNDZPFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-6-(methylsulfanyl)-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrimidine-5-carboxamide](/img/structure/B2929345.png)

![N-benzyl-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2929347.png)

![(E)-N'-methoxy-N-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2929348.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2929360.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/no-structure.png)